N-(2,3-Dichloro-phenyl)-2-(3-formyl-indol-1-yl)-acetamide
N-(2,3-Dichloro-phenyl)-2-(3-formyl-indol-1-yl)-acetamide
Brand Name:
Vulcanchem
CAS No.:
496960-31-7
VCID:
VC0480602
InChI:
InChI=1S/C17H12Cl2N2O2/c18-13-5-3-6-14(17(13)19)20-16(23)9-21-8-11(10-22)12-4-1-2-7-15(12)21/h1-8,10H,9H2,(H,20,23)
SMILES:
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=C(C(=CC=C3)Cl)Cl)C=O
Molecular Formula:
C17H12Cl2N2O2
Molecular Weight:
347.2g/mol
N-(2,3-Dichloro-phenyl)-2-(3-formyl-indol-1-yl)-acetamide
CAS No.: 496960-31-7
Main Products
VCID: VC0480602
Molecular Formula: C17H12Cl2N2O2
Molecular Weight: 347.2g/mol
CAS No. | 496960-31-7 |
---|---|
Product Name | N-(2,3-Dichloro-phenyl)-2-(3-formyl-indol-1-yl)-acetamide |
Molecular Formula | C17H12Cl2N2O2 |
Molecular Weight | 347.2g/mol |
IUPAC Name | N-(2,3-dichlorophenyl)-2-(3-formylindol-1-yl)acetamide |
Standard InChI | InChI=1S/C17H12Cl2N2O2/c18-13-5-3-6-14(17(13)19)20-16(23)9-21-8-11(10-22)12-4-1-2-7-15(12)21/h1-8,10H,9H2,(H,20,23) |
Standard InChIKey | PNPNBQNBIPAKQO-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=C(C(=CC=C3)Cl)Cl)C=O |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=C(C(=CC=C3)Cl)Cl)C=O |
PubChem Compound | 820182 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume